4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine
Overview
Description
Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Thianaphthene-3-carboxaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For example, thianaphthene-3-carboxaldehyde undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be characterized by various spectroscopic techniques . For instance, the structures of heteroaryl chalcones, namely (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one and (E)-1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one, were described with 1H NMR, H–H Cosy, 13C NMR, DEPT-135, HR-MS, TGA-DTG, DSC, IR, and UV spectral data .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo various chemical reactions. For instance, thianaphthene-3-carboxaldehyde can be synthesized from 3-methyl-benzo[b]thiophene and undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .
Physical And Chemical Properties Analysis
Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs) .
Scientific Research Applications
Heterocyclic Synthesis
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine and its derivatives are used in the synthesis of various heterocyclic compounds. These compounds find applications in pharmaceutical and chemical industries. For example, thiophenylhydrazonoacetates, which can be derived from benzo[b]thiophen compounds, are used to synthesize pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Synthesis of Benzo[b]Thiepins
Benzo[b]thiepins, which include structures derived from benzo[b]thiophen compounds, are synthesized for their potential use in various chemical reactions and processes. These compounds show interesting reactivity and can be used to study different chemical mechanisms (Reinhoudt & Kouwenhoven, 1972).
Antidepressant Drug Development
Some benzo[b]thiophene derivatives are being researched for their potential use as dual antidepressant drugs. These compounds are evaluated for their affinity towards specific serotonin receptors and serotonin reuptake inhibition, which are key targets in the treatment of depression (Orus et al., 2002).
Synthesis of Spiroheterocycles
Benzo[b]thiophen-3(2H)-one 1,1-dioxide, a derivative of benzo[b]thiophen, is utilized in the synthesis of new heterocyclic systems such as spiroheterocycles. These compounds are of interest due to their potential applications in medicinal chemistry and material science (Cekavicus et al., 2008).
Organic Light-Emitting Diode (OLED) Development
Certain cyclometalated iridium complexes with benzo[b]thiophen derivatives exhibit highly efficient red phosphorescence. These compounds are studied for their potential application in organic light-emitting diodes (OLEDs), which are significant in display and lighting technologies (Tsuboyama et al., 2003).
Mechanism of Action
Target of action
The targets of benzo[b]thiophenes and pyrrolidines can vary widely depending on the specific compound and its functional groups. For example, some benzo[b]thiophenes have been found to target 5-HT1A serotonin receptors .
Biochemical pathways
Benzo[b]thiophenes can be involved in various biochemical pathways. For example, they can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin N-acetyltransferase, an enzyme involved in the biosynthesis of melatonin . The interaction between this compound and serotonin N-acetyltransferase results in the inhibition of the enzyme’s activity, which can affect the levels of melatonin in the body. Additionally, this compound has been found to interact with other enzymes and proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation, differentiation, and apoptosis . By altering the activity of these kinases, this compound can impact cellular responses to external stimuli and stressors. Furthermore, this compound has been shown to influence the expression of genes involved in inflammatory responses, thereby modulating the cellular immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of serotonin N-acetyltransferase, inhibiting its activity and reducing melatonin synthesis . Additionally, this compound can interact with other enzymes and receptors, leading to alterations in cellular signaling pathways and gene expression profiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates . These temporal effects highlight the importance of considering the duration of exposure when studying the biological activity of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage range for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability and clearance from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins in the blood can facilitate the distribution of this compound to various tissues, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
4-(1-benzothiophen-3-yl)-3,3-dimethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-14(2)9-15-7-12(14)11-8-16-13-6-4-3-5-10(11)13/h3-6,8,12,15H,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIOOQOXESAFIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CSC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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